2-Amino-3,5-difluorobenzaldehyde
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Overview
Description
2-Amino-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a fluorinated derivative of benzaldehyde, characterized by the presence of two fluorine atoms at the 3 and 5 positions and an amino group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluorobenzaldehyde typically involves the fluorination of 2-Aminobenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process generally includes nitration, reduction, and subsequent fluorination steps. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Amino-3,5-difluorobenzoic acid.
Reduction: 2-Amino-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-difluorobenzaldehyde largely depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These properties make it a valuable compound in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
- 2-Amino-3,4-difluorobenzaldehyde
- 2-Amino-3,5-dibromobenzaldehyde
- 3,5-Difluorobenzaldehyde
Comparison:
- 2-Amino-3,4-difluorobenzaldehyde: Similar in structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
- 2-Amino-3,5-dibromobenzaldehyde: Contains bromine atoms instead of fluorine, resulting in different reactivity and potential applications.
- 3,5-Difluorobenzaldehyde: Lacks the amino group, which significantly alters its chemical behavior and potential uses.
2-Amino-3,5-difluorobenzaldehyde stands out due to its unique combination of fluorine and amino groups, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C7H5F2NO |
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Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-amino-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI Key |
QUXWFNULOVPLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)F)F |
Origin of Product |
United States |
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